molecular formula C14H13Cl2NOS B13504379 n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide

n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide

Cat. No.: B13504379
M. Wt: 314.2 g/mol
InChI Key: KBOVGGPXDAXDKO-UHFFFAOYSA-N
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Description

n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is a chemical compound with the molecular formula C14H13Cl2NOS It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorothiophene and 2-phenylacetic acid.

    Formation of Intermediate: The 2,5-dichlorothiophene is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2,5-dichlorothiophen-3-yl)ethyl intermediate.

    Amidation: The intermediate is then reacted with 2-phenylacetic acid under amidation conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
  • [2-(2,5-dichlorothiophen-3-yl)ethyl]trimethylazanium iodide
  • ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Uniqueness

n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is unique due to the presence of both the thiophene ring and the phenylacetamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13Cl2NOS

Molecular Weight

314.2 g/mol

IUPAC Name

N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C14H13Cl2NOS/c15-12-9-11(14(16)19-12)6-7-17-13(18)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18)

InChI Key

KBOVGGPXDAXDKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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